7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
Description
Chemical Structure and Properties
The compound 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a bicyclic heterocyclic molecule featuring a naphthyridine core with a tetrahydro modification. Its molecular formula is C₁₄H₁₈N₂O₄, with a molecular weight of 278.31 g/mol . Key structural elements include:
- A tert-butoxycarbonyl (Boc) protecting group at position 7, enhancing steric protection and stability during synthetic processes.
- A carboxylic acid moiety at position 2, enabling further functionalization via coupling reactions.
- Partial saturation (5,6,7,8-tetrahydro) of the naphthyridine ring, which reduces aromaticity and modulates electronic properties.
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-9-4-5-10(12(17)18)15-11(9)8-16/h4-5H,6-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSRSDIQBKJSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393576-14-1 | |
| Record name | 7-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves several steps:
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Formation of the Naphthyridine Core: : The initial step involves the construction of the naphthyridine core, which can be achieved through cyclization reactions of appropriate precursors. For example, starting materials such as 2-aminopyridine and ethyl acetoacetate can undergo cyclization under acidic or basic conditions to form the naphthyridine ring system.
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Introduction of the Boc Protecting Group: : The tert-butoxycarbonyl group is introduced to the nitrogen atom of the naphthyridine core using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature.
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Carboxylation: : The final step involves the introduction of the carboxylic acid group at the 2-position of the naphthyridine ring. This can be achieved through carboxylation reactions using reagents such as carbon dioxide or carboxylating agents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:
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Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected nitrogen atom. Common reagents for these reactions include alkyl halides and acyl chlorides.
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Deprotection Reactions: : The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane or methanol.
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Oxidation and Reduction Reactions: : The naphthyridine core can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reagents used. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides, DMAP, sodium hydroxide.
Deprotection: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups to the nitrogen atom.
Scientific Research Applications
Chemistry
In chemistry, 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine functionality allows for selective reactions, making it valuable in multi-step organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of naphthyridine derivatives on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a building block for the synthesis of specialty chemicals. Its unique structure and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc group provides protection during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical interactions, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Physical Properties
- Density : Predicted to be 1.263 ± 0.06 g/cm³ .
- Boiling Point : Estimated at 440.5 ± 45.0 °C under standard conditions .
- Storage : Stable at room temperature but sensitive to moisture and heat, requiring inert gas handling for long-term preservation .
Applications
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antibiotics and kinase inhibitors, leveraging its reactive carboxylic acid group and Boc-protected amine .
Comparison with Similar Naphthyridine Derivatives
Structural and Functional Differences
The table below compares the target compound with structurally related naphthyridine derivatives:
Research Implications and Gaps
- Synthetic Optimization : The Boc group’s removal efficiency (e.g., using TFA) in the target compound warrants comparative studies with its 3-carboxylic acid isomer to assess reaction yields .
- Biological Activity: Limited data exist on the methylamino derivative’s pharmacokinetics; further studies could clarify its advantage in CNS drug design .
- Environmental Impact : Halogenated naphthyridines (e.g., dichloro compound) require disposal protocols to mitigate bioaccumulation risks .
Biological Activity
7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid (CAS No. 1245645-20-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.
- IUPAC Name : 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.31 g/mol
- Purity : Typically >95% .
Research indicates that this compound exhibits significant inhibitory activity against amyloid-beta (Aβ) aggregation and tau phosphorylation. These processes are critical in the pathogenesis of Alzheimer's disease.
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit Aβ aggregation by more than 50%, with specific compounds showing up to 80% inhibition at concentrations of 10 μM . The structure of the compound allows it to interact effectively with the proteins involved in these aggregations.
Biological Activity Overview
Case Studies
- Alzheimer's Disease Models :
- Neuroprotection Against Oxidative Stress :
Safety and Toxicology
The compound has been assessed for safety and toxicity profiles. It is classified with several precautionary statements related to handling and exposure but generally shows low toxicity in preliminary studies .
Q & A
Q. Q1. What are the key synthetic routes for preparing 7-[(Tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid?
Methodological Answer: The synthesis of naphthyridine derivatives often involves debenzylation or deprotection of intermediates. For example, 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives can be synthesized via catalytic hydrogenation using Pd/C under acidic conditions (e.g., HCl in methanol/dioxane, 3 atm H₂, 78% yield) . The tert-butoxycarbonyl (Boc) group is typically introduced via carbamate-forming reactions using Boc-anhydride under basic conditions. For carboxylic acid derivatives, ester hydrolysis under acidic or basic conditions is common. Ensure proper characterization via NMR and mass spectrometry to confirm regiochemistry and purity.
Q. Q2. What safety precautions are critical when handling this compound?
Methodological Answer: While specific hazard data for this compound is limited, structurally related Boc-protected tetrahydroquinoline carboxylic acids (e.g., 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid) require standard laboratory safety measures:
- Use chemical safety goggles , gloves, and lab coats to avoid skin/eye contact .
- Ensure adequate ventilation and proximity to eyewash stations/safety showers .
- Avoid environmental release; spills should be contained with absorbent materials and disposed of as hazardous waste .
Advanced Research Questions
Q. Q3. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer: Advanced reaction design can integrate quantum chemical calculations and information science to predict optimal conditions. For example, the ICReDD framework uses reaction path searches to identify energy barriers and transition states, reducing trial-and-error experimentation . Apply density functional theory (DFT) to model Boc-protection or hydrogenation steps, focusing on steric effects from the tert-butyl group. Pair computational insights with experimental validation, such as varying solvent polarity (e.g., dioxane vs. THF) or hydrogen pressure (1–5 atm) to maximize yield .
Q. Q4. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
Methodological Answer: Contradictions in NMR data often arise from tautomerism or regiochemical ambiguity. For example, tetrahydro-naphthyridines may exhibit dynamic behavior in solution. To resolve this:
- Perform variable-temperature NMR to detect tautomeric equilibria .
- Use 2D NMR (COSY, HSQC) to assign proton and carbon signals unambiguously, particularly for the Boc-protected amine and carboxylic acid moieties .
- Compare experimental data with computed chemical shifts (e.g., using Gaussian or ACD/Labs software) to validate assignments .
Q. Q5. What strategies improve the stability of this compound during storage?
Methodological Answer: Boc-protected carboxylic acids are prone to hydrolysis under acidic/humid conditions. To enhance stability:
- Store under inert gas (N₂ or Ar) at –20°C in airtight containers .
- Use desiccants (e.g., silica gel) to minimize moisture exposure .
- Monitor purity via HPLC periodically; if degradation occurs, repurify via flash chromatography (C18 reverse-phase column, acetonitrile/water gradient) .
Q. Q6. How can this compound be functionalized for pharmacological studies?
Methodological Answer: The carboxylic acid moiety allows for amide or ester formation via coupling agents (e.g., EDC/HOBt). For example:
- React with primary amines (e.g., benzylamine) to generate amide derivatives for bioactivity screening .
- Protect the acid as a methyl ester (using MeOH/H₂SO₄) to enhance cell permeability in vitro .
- Employ Mitsunobu conditions to introduce substituents at the naphthyridine ring’s 5- or 8-position .
Data Analysis and Validation
Q. Q7. How should researchers validate the biological activity of derivatives of this compound?
Methodological Answer: For robust validation:
- Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement .
- Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements to assess reproducibility.
- Cross-reference with structurally similar compounds (e.g., tetrahydrobenzo[b][1,6]naphthyridines) to identify SAR trends .
Q. Q8. What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/0.1% TFA buffer .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺/[M–H]⁻) and rule out impurities .
- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
Tables of Key Data
Q. Table 1. Synthetic Yields for Related Compounds
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Debenzylation of naphthyridines | Pd/C, HCl, MeOH/dioxane, H₂ (3 atm) | 78 | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85–95 |
Q. Table 2. Safety and Storage Guidelines
| Parameter | Recommendation | Reference |
|---|---|---|
| Storage Temperature | –20°C under N₂ | |
| Personal Protection | Gloves, goggles, lab coat | |
| Spill Management | Absorb with vermiculite, dispose as hazardous waste |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
